

Application Notes and Protocols for CL-55 in Specific Disease Models

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Compound of Interest

Compound Name: CL-55

Cat. No.: B13441390

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A comprehensive analysis of the available scientific literature reveals that the designation "**CL-55**" is ambiguous and can refer to distinct biological entities. This document provides detailed application notes and protocols for the most relevant interpretations of "**CL-55**" in the context of disease models: the **CL-55** human breast cancer cell line and C55-P targeting antibiotics.

Section 1: CL-55 as a Human Breast Cancer Cell Line Model

The **CL-55** cell line, derived from a human breast adenocarcinoma, serves as a valuable in vitro model for studying the cellular and molecular biology of breast cancer. These adherent, epithelial-like cells are estrogen-dependent, making them particularly useful for research into hormone-responsive breast cancers.^[1]

Key Characteristics of the CL-55 Cell Line

Characteristic	Description
Organism	Human (Homo sapiens)
Tissue of Origin	Breast Adenocarcinoma
Morphology	Epithelial-like
Growth Mode	Adherent, monolayer
Doubling Time	Approximately 30-40 hours
Biosafety Level	BSL 1

Experimental Protocols

Complete Growth Medium:

- Eagle's Minimum Essential Medium (EMEM)
- 10% Fetal Bovine Serum (FBS)
- 0.1 mM Non-Essential Amino Acids
- 10 µg/mL Insulin
- 1 mM Sodium Pyruvate
- 1% Penicillin/Streptomycin

Thawing and Plating of Cryopreserved Cells:[1]

- Rapidly thaw the cryovial in a 37°C water bath.
- Aseptically transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge at 125 x g for 5 minutes.

- Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to a suitable culture flask (e.g., T-75).
- Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Change the medium every 2-3 days.

Subculturing (Passaging):[\[1\]](#)

- When cells reach 80-90% confluency, aspirate the culture medium.
- Wash the cell monolayer twice with sterile Phosphate-Buffered Saline (PBS).
- Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach.
- Neutralize the trypsin by adding 10 mL of complete growth medium.
- Create a single-cell suspension by gently pipetting.
- Centrifuge the cells at 125 x g for 5 minutes.
- Resuspend the cell pellet in fresh medium and plate into new flasks at the desired density.

This protocol allows for the analysis of target protein expression in **CL-55** cells.

Cell Lysis:

- Culture **CL-55** cells in 6-well plates to 80-90% confluency.
- Wash cells once with ice-cold PBS.
- Add 100 µL of 1X SDS sample buffer to each well and scrape the cells.
- Sonicate the lysate for 10-15 seconds to shear DNA.
- Boil the samples at 95-100°C for 5 minutes.

- Centrifuge at 16,000 x g for 10 minutes at 4°C. The supernatant contains the protein extract.

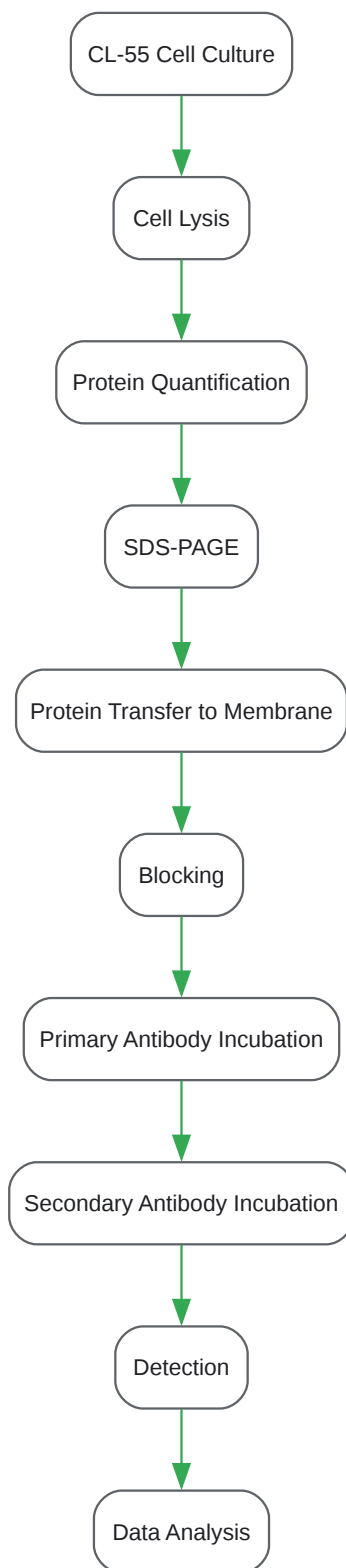
Gel Electrophoresis and Transfer:

- Load 20-30 µg of protein extract per lane onto a polyacrylamide gel.
- Run the gel at 100-150V until the dye front reaches the bottom.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane at 100V for 1-2 hours.

Immunodetection:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
- Wash the membrane three times for 5 minutes each with TBST.
- Incubate with the appropriate secondary antibody for 1 hour at room temperature.
- Wash three times with TBST and proceed with detection using an appropriate substrate.

Experimental Workflow: Western Blotting



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Western Blotting Workflow for **CL-55** Cells.

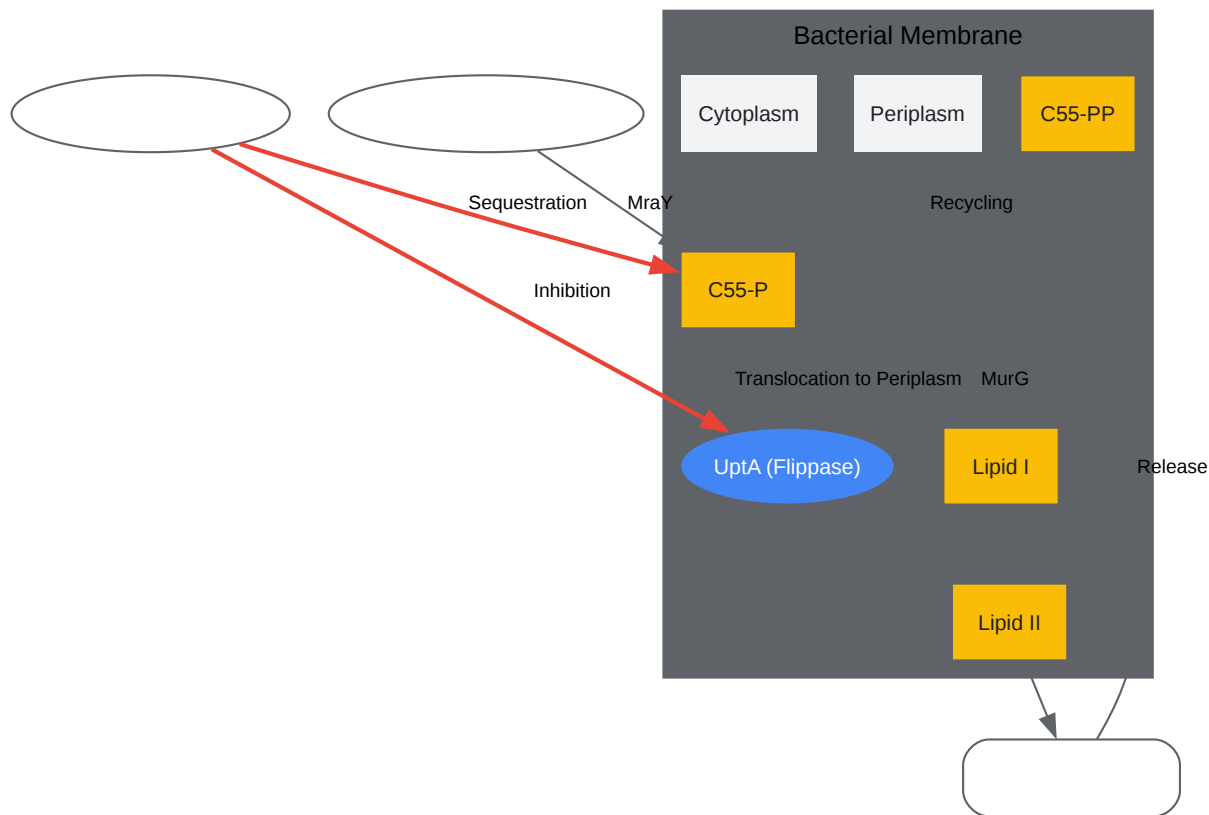
Section 2: C55-P Targeting Antibiotics

A distinct area of research involves a class of calcium-dependent lipopeptide antibiotics that target undecaprenyl phosphate (C55-P), a critical lipid carrier in bacterial cell wall synthesis.[2] [3] These antibiotics represent a promising strategy to combat antibiotic resistance.

Mechanism of Action

The primary mechanism of these antibiotics is the sequestration of C55-P on the outer surface of the bacterial membrane.[2] This action prevents the recycling of C55-P back to the cytoplasm, which is essential for the transport of peptidoglycan precursors. The disruption of this cycle halts cell wall synthesis, leading to bacterial cell death.[2] Some of these lipopeptide antibiotics also exhibit a dual mechanism by directly inhibiting the C55-P flippase, UptA, further disrupting the C55-P cycle.[2]

Mechanism of C55-P Targeting Antibiotics

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Mechanism of Action of C55-P Targeting Antibiotics.

Experimental Protocols

While not directly for C55-P targeting antibiotics, this protocol demonstrates a common method to assess the inhibitory effect of a compound on enzymatic activity, which can be adapted for studying bacterial enzymes.[2]

Reagents:

- Borate buffer (200 mM, pH 9.0)

- Test compound solution
- Soybean 15-LOX solution
- Luminol solution
- Cytochrome c solution
- Linoleic acid solution (substrate)

Procedure:

- In a 96-well plate, mix 60 μL of borate buffer, 10 μL of the test solution, and 10 μL of the 15-LOX solution.
- Incubate the mixture at 25°C for 5 minutes.
- Add 10 μL of the luminol/cytochrome c solution to each well.
- Initiate the reaction by adding 10 μL of linoleic acid solution.
- Measure the chemiluminescence to determine the inhibitory effect.

Procedure:

- Clone the gene encoding UptA from *Bacillus subtilis* into an expression vector.
- Transform the vector into *Escherichia coli*.
- Overexpress the UptA protein.
- Purify the protein using affinity chromatography.
- Prepare the purified UptA in an ammonium acetate solution with a mild detergent (e.g., LDAO) for stability.
- For interaction studies, titrate C55-P into the UptA solution at various concentrations.
- To study antibiotic interaction, add the lipopeptide antibiotic to the UptA-C55-P complex.

Section 3: Note on Ambiguity and Other Related Targets

It is crucial to note that searches for "**CL-55**" may also yield results for CD55 (Decay-Accelerating Factor) and GPR55 (G protein-coupled receptor 55). These are distinct molecular entities with significant roles in disease, particularly cancer and inflammatory conditions.

- CD55: A protein that protects cells from complement-mediated damage and is implicated in cancer progression and chemoresistance.[4][5] Its signaling can promote malignant transformation, cell survival, and angiogenesis through pathways like JNK, JAK/STAT, and MAPK/NF-κB.[4][5]
- GPR55: A G protein-coupled receptor involved in various physiological processes. Its signaling is linked to cancer cell proliferation and inflammation.[6][7] GPR55 activation can stimulate pathways involving RhoA, ERK1/2, and intracellular calcium release.[8][9][10]

Researchers are advised to verify the precise identity of "**CL-55**" within their specific context to ensure the appropriate application of protocols and interpretation of data. A comprehensive search of scientific literature and clinical trial databases did not yield specific information for a publicly disclosed therapeutic agent or research compound definitively named "**CL-55**".[11]

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